

A Technical Guide to 3-Methoxy-2-nitroaniline: Suppliers, Purity, and Analytical Methodologies

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Compound of Interest

Compound Name: 3-Methoxy-2-nitroaniline

Cat. No.: B173927

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxy-2-nitroaniline** (CAS No. 16554-47-5), a key chemical intermediate. Below, you will find detailed information on its suppliers, available purity grades, and relevant physico-chemical properties. This guide also outlines typical experimental protocols for its analysis and illustrates logical workflows pertinent to its application in research and development.

Core Compound Information

3-Methoxy-2-nitroaniline is an aromatic amine with the molecular formula C₇H₈N₂O₃.^[1] Its structure, featuring a methoxy and a nitro group on an aniline ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Table 1: Chemical and Physical Properties of **3-Methoxy-2-nitroaniline**

Property	Value	Source(s)
CAS Number	16554-47-5	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1]
Molecular Weight	168.15 g/mol	[1]
IUPAC Name	3-methoxy-2-nitroaniline	[1]
Physical Form	Solid	[2]
Melting Point	123-126 °C	
Storage Conditions	2-8°C, Keep in dark place, inert atmosphere	[2]

Suppliers and Purity Grades

A variety of chemical suppliers offer **3-Methoxy-2-nitroaniline** in several purity grades suitable for different research and development needs. The selection of a supplier and purity grade should be guided by the specific requirements of the intended application, such as the tolerance for impurities in a synthetic pathway.

Table 2: Prominent Suppliers and Available Purity Grades for **3-Methoxy-2-nitroaniline**

Supplier	Purity Grade(s) Offered	Notes
Sigma-Aldrich (Merck)	97%, 95%	[2]
Apollo Scientific	≥95%	Provides safety data sheets.[3]
BLD Pharm	Information available upon request	Offers various pack sizes.[4]
Synthonix, Inc.	97+%	Certificate of Analysis available upon request.
Ambeed, Inc.	97%	Distributed through major suppliers like Sigma-Aldrich.
ChemScene LLC	95%	Provides MSDS and Certificate of Analysis.[2]

Experimental Protocols

While specific, validated protocols for **3-Methoxy-2-nitroaniline** are not readily available in the public domain, the following sections describe representative experimental methodologies for the quality control and analysis of similar nitroaniline compounds. These can be adapted and validated for **3-Methoxy-2-nitroaniline**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of aromatic compounds like nitroanilines due to its high resolution and sensitivity.[5][6][7]

Objective: To determine the purity of a **3-Methoxy-2-nitroaniline** sample by quantifying the main peak area relative to impurities.

Instrumentation and Reagents:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

- Acetonitrile (HPLC grade)
- Water (HPLC grade or purified to 18.2 MΩ·cm)
- Formic acid or Phosphoric acid (for mobile phase modification)
- Methanol (for sample and standard preparation)
- **3-Methoxy-2-nitroaniline** reference standard

Chromatographic Conditions (Typical):

- Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% acid (formic or phosphoric).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
- Injection Volume: 10 µL

Procedure:

- Standard Solution Preparation: Accurately weigh approximately 10 mg of the **3-Methoxy-2-nitroaniline** reference standard and dissolve it in 10 mL of methanol in a volumetric flask to create a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Preparation: Accurately weigh and dissolve the **3-Methoxy-2-nitroaniline** sample in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standard and sample solutions into the HPLC system.

- Data Analysis: Determine the purity by calculating the area percentage of the main peak in the sample chromatogram relative to the total area of all observed peaks.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. For nitroanilines, it can be used to detect and identify process-related impurities or degradation products.^[8]

Objective: To identify potential impurities in a **3-Methoxy-2-nitroaniline** sample.

Instrumentation and Reagents:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary GC column suitable for polar compounds (e.g., a wax or mid-polarity column)
- Helium (carrier gas)
- Methanol or other suitable solvent (HPLC or GC grade)
- **3-Methoxy-2-nitroaniline** sample

GC-MS Conditions (Typical):

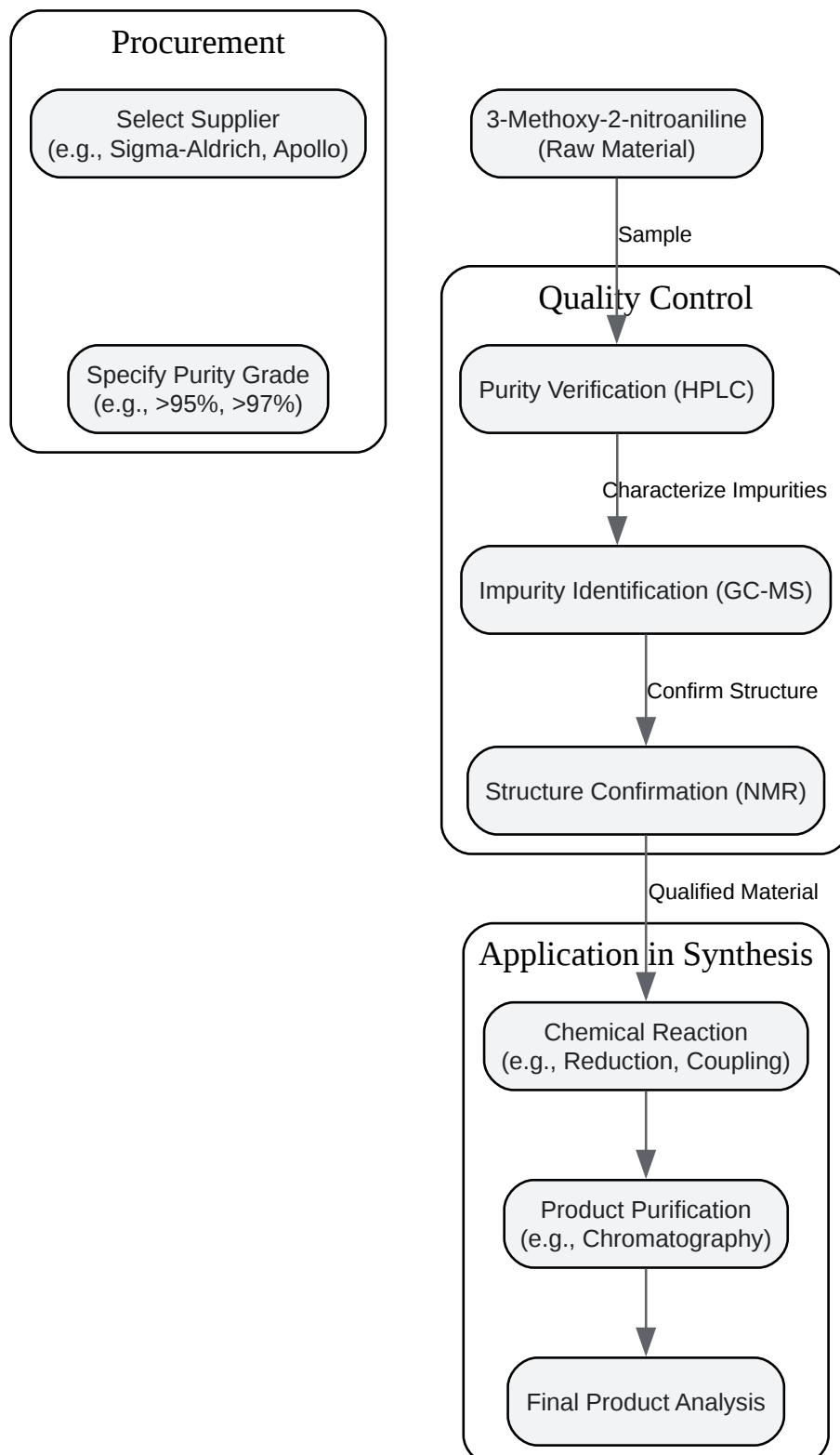
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas Flow: Constant flow of helium (e.g., 1.0 mL/min).
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Scan Range: 40-400 m/z

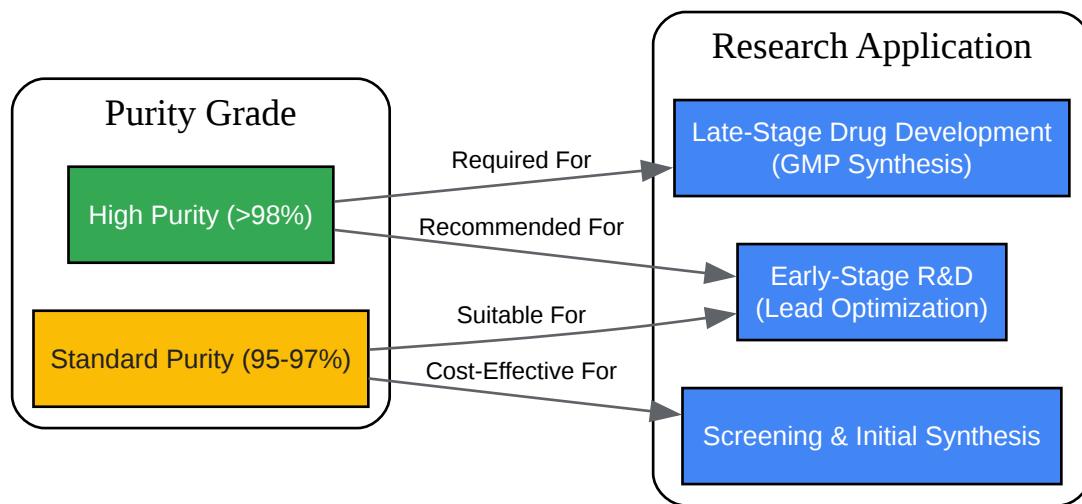
Procedure:

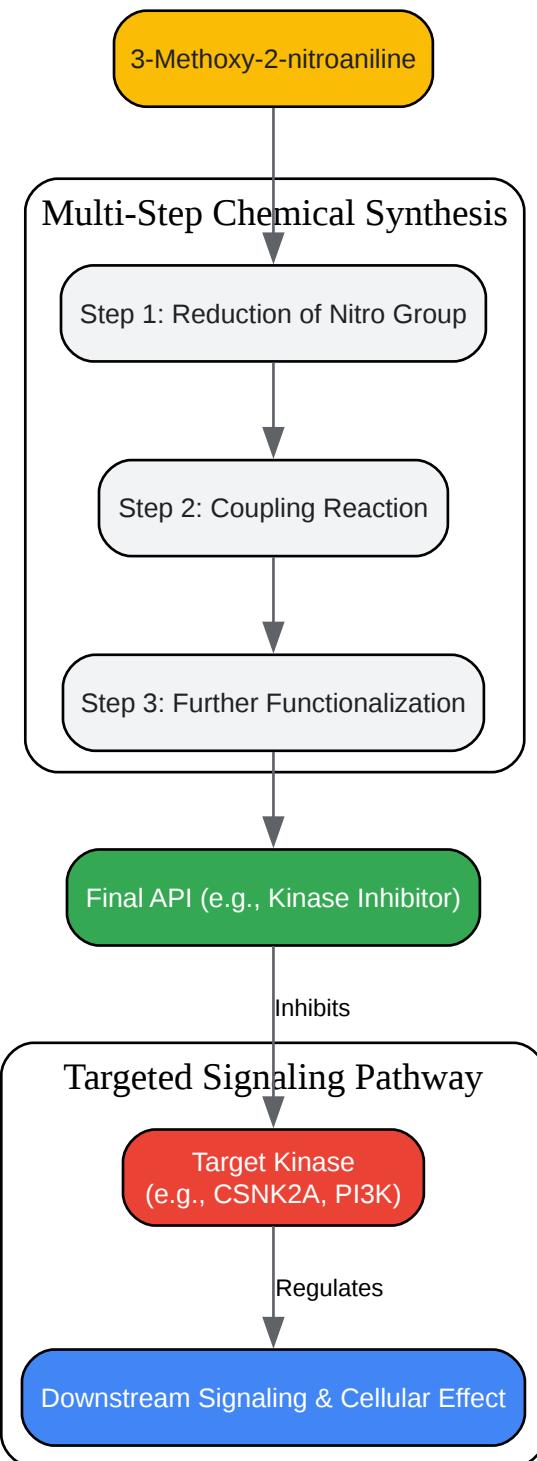
- Sample Preparation: Dissolve a small, accurately weighed amount of the **3-Methoxy-2-nitroaniline** sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC-MS system.
- Data Analysis: Analyze the resulting chromatogram to separate the different components. Identify the main peak corresponding to **3-Methoxy-2-nitroaniline** and any smaller impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and the known fragmentation patterns of related structures.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of **3-Methoxy-2-nitroaniline** in a research and development setting.







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